molecular formula C8H13NO2 B1597831 (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid CAS No. 393524-70-4

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid

Cat. No.: B1597831
CAS No.: 393524-70-4
M. Wt: 155.19 g/mol
InChI Key: JMWRIQIIDLNILM-RQJHMYQMSA-N
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Description

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an allyl group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include the use of solvents such as methylene chloride and reagents like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These systems can efficiently produce the compound by sequentially adding amino acids to a growing peptide chain, which is covalently bonded to a polymer resin. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, saturated derivatives, and various functionalized pyrrolidine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in protein stability and folding, as well as its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives such as:

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
  • (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the allyl group, which imparts unique reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and as a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWRIQIIDLNILM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376071
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393524-70-4
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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